Technical Synthesis Guide: 2-Methyl-5,7-dinitroquinolin-8-ol
Technical Synthesis Guide: 2-Methyl-5,7-dinitroquinolin-8-ol
Executive Summary
Target Compound: 2-Methyl-5,7-dinitroquinolin-8-ol CAS Registry Number: 38543-75-8 Core Application: Veterinary pharmaceutical intermediate (antiprotozoal/antibacterial), chelating agent for transition metals (Cu, Zn), and analytical reagent.
This technical guide details the high-purity synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol starting from commercially available o-aminophenol. The pathway utilizes a modified Doebner-Miller synthesis to construct the heterocyclic core, followed by a controlled electrophilic aromatic dinitration . This protocol is optimized for regioselectivity, targeting the C5 and C7 positions activated by the C8-hydroxyl group while preserving the C2-methyl functionality.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is bifurcated into two distinct chemical phases to ensure high yield and purity.
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Heterocycle Construction (Ring Closure): Formation of the quinoline scaffold via the Doebner-Miller reaction.[1] The C2-methyl group is introduced using crotonaldehyde (or its precursor paraldehyde/acetaldehyde) reacting with o-aminophenol.
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Functionalization (Dinitration): Introduction of nitro groups at positions 5 and 7.[2][3] The hydroxyl group at C8 is a strong ortho, para-director, activating the benzene ring of the quinoline system. The C2-methyl group on the pyridine ring remains intact under controlled nitration conditions.
Synthesis Pathway Flowchart[1][4][5]
Figure 1: Two-stage synthesis pathway from o-aminophenol to the dinitro target.
Part 2: Stage 1 - Synthesis of 8-Hydroxyquinaldine
Objective: Preparation of the 2-methylquinolin-8-ol core.
Mechanistic Insight
The Doebner-Miller reaction involves the conjugate addition of the aniline nitrogen to the
Experimental Protocol
Reagents:
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o-Aminophenol (1.0 eq)
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Crotonaldehyde (1.2 eq) [Caution: Lachrymator]
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Hydrochloric acid (6M, aq)[4]
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Zinc chloride (Catalyst, 0.1 eq - optional but improves yield)
Procedure:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol (109 g, 1.0 mol) in 6M HCl (500 mL). Heat to 80°C until fully dissolved.
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Addition: Add crotonaldehyde (84 g, 1.2 mol) dropwise over 60 minutes. The reaction is exothermic; maintain temperature between 90-100°C.
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Cyclization: Reflux the mixture for 3 hours. The solution will darken significantly (red-black).
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Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH or NH4OH to pH 7-8.
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Precipitation: The crude 8-hydroxyquinaldine will precipitate as a dark solid. Filter and wash with cold water.
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Purification: Recrystallize from ethanol/water (70:30).
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Yield Expectation: 65-75%
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Appearance: Beige to light brown crystals.
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Melting Point: 72-74°C.
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Part 3: Stage 2 - Dinitration to 2-Methyl-5,7-dinitroquinolin-8-ol
Objective: Regioselective introduction of nitro groups at C5 and C7.
Mechanistic Insight (Electrophilic Aromatic Substitution)
The hydroxyl group at C8 strongly activates the benzene ring. The position para to the hydroxyl (C5) and ortho to the hydroxyl (C7) are the most nucleophilic sites. The pyridine ring is deactivated towards electrophilic attack, and the methyl group at C2 does not sufficiently activate the pyridine ring to compete with the phenol ring. Therefore, nitration occurs exclusively on the benzene ring.
Caution: Nitration is highly exothermic. Temperature control is critical to prevent oxidative degradation of the methyl group (to carboxylic acid) or tar formation.
Figure 2: Stepwise electrophilic aromatic substitution mechanism.
Experimental Protocol
Reagents:
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8-Hydroxyquinaldine (Intermediate from Stage 1)
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Nitric Acid (70% or fuming)
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Sulfuric Acid (Concentrated, 98%)
Procedure:
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Preparation of Mixed Acid: In a separate vessel, carefully add Nitric Acid (25 mL) to Sulfuric Acid (25 mL) while cooling in an ice bath. Keep temperature below 10°C.
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Solubilization: Dissolve 8-hydroxyquinaldine (10 g, 62.8 mmol) in Sulfuric Acid (40 mL) in a three-neck flask. Cool to 0-5°C.
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Nitration: Add the mixed acid solution dropwise to the quinoline solution over 45 minutes.
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Critical Control: Do not allow the temperature to exceed 15°C during addition. Higher temperatures promote oxidation of the C2-methyl group.
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Completion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
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Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The dinitro product will precipitate as a yellow-orange solid.
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Isolation: Filter the solid and wash extensively with water until the filtrate is neutral (pH ~6-7).
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Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.
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Yield Expectation: 60-70%
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Appearance: Yellow to orange crystalline powder.
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Melting Point: >250°C (Decomposes).
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Part 4: Characterization & Data Summary
Physicochemical Properties Table[6][7]
| Property | Value / Observation | Method |
| Molecular Formula | C₁₀H₇N₃O₅ | - |
| Molecular Weight | 249.18 g/mol | Calc. |
| Appearance | Yellow-Orange Powder | Visual |
| Melting Point | 259 - 261°C | Capillary (uncorrected) |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water | - |
Spectroscopic Validation
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.80 ppm (s, 3H): Methyl group at C2. (Distinct singlet confirming the methyl group survived nitration).
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δ 9.2 - 9.5 ppm (s, 1H): Proton at C4 (Deshielded by pyridine ring and nitro groups).
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δ 8.5 - 8.8 ppm (s, 1H): Proton at C3.
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Note: The absence of signals in the 7.0-8.0 ppm range (typical for C5/C7 protons) confirms dinitration.
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IR Spectroscopy (KBr):
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1340 cm⁻¹, 1520 cm⁻¹: Strong symmetric and asymmetric stretching of -NO₂ groups.
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3200-3400 cm⁻¹: Broad -OH stretch (often weak due to intramolecular H-bonding to N).
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Part 5: Safety & Handling
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Nitration Hazards: The reaction involves mixed acids and generates heat. Runaway nitration can lead to rapid gas evolution (NOx). Always add the nitrating agent to the substrate solution slowly.
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Chemical Exposure: 2-Methyl-5,7-dinitroquinolin-8-ol is a nitro-aromatic compound. Handle with gloves and in a fume hood to avoid inhalation or skin contact, as many nitro-quinolines are potential mutagens or skin sensitizers.
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Waste Disposal: Neutralize all acid waste before disposal. The aqueous filtrate from the nitration step contains significant nitrate/sulfate salts.
References
- Preparation of 8-hydroxy quinoline derivatives.Google Patents. US Patent 2561553A.
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Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid. Roczniki Chemii (Annals of Chemistry). Available at: [Link]
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Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 2021. (Describes synthesis of 2-methyl-5,7-dinitroquinolin-8-ol as a product). Available at: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Advances, 2014. (Provides general procedures for 8-hydroxyquinoline derivatives). Available at: [Link]
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Doebner–Miller reaction. Wikipedia. (General mechanism reference). Available at: [Link]
